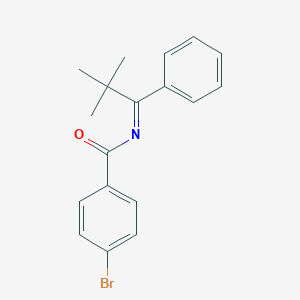
4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide, also known as BDMP, is a chemical compound that belongs to the family of substituted benzamides. It is a potent and selective inhibitor of the dopamine transporter, and it has been used extensively in scientific research to study the role of dopamine in various physiological and pathological processes.
Mécanisme D'action
4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide is a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By inhibiting the dopamine transporter, 4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide has been shown to have a number of biochemical and physiological effects, including increased dopamine signaling, increased locomotor activity, and increased reward-seeking behavior. It has also been shown to have antidepressant and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide is its high selectivity for the dopamine transporter, which allows for the specific manipulation of dopamine signaling in experimental models. However, one limitation of 4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide is its relatively short half-life, which requires frequent dosing in animal models.
Orientations Futures
There are a number of future directions for research involving 4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide, including the development of more potent and selective dopamine transporter inhibitors, the investigation of the role of dopamine in neurodegenerative diseases such as Parkinson's disease, and the exploration of the therapeutic potential of dopamine transporter inhibitors in the treatment of psychiatric disorders such as depression and addiction.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide involves the reaction of 4-bromo-benzoyl chloride with 2,2-dimethyl-1-phenylpropan-1-amine in the presence of a base such as triethylamine. The reaction yields 4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide as a white crystalline solid with a high purity and yield.
Applications De Recherche Scientifique
4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide has been extensively used in scientific research to study the role of dopamine in various physiological and pathological processes. It has been used to investigate the mechanisms of drug addiction, depression, and other psychiatric disorders that are associated with dopamine dysregulation.
Propriétés
Nom du produit |
4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide |
|---|---|
Formule moléculaire |
C18H18BrNO |
Poids moléculaire |
344.2 g/mol |
Nom IUPAC |
4-bromo-N-(2,2-dimethyl-1-phenylpropylidene)benzamide |
InChI |
InChI=1S/C18H18BrNO/c1-18(2,3)16(13-7-5-4-6-8-13)20-17(21)14-9-11-15(19)12-10-14/h4-12H,1-3H3 |
Clé InChI |
RXCUZDSOMINZSC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=NC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)C(=NC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)

![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)

![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)
